molecular formula C44H59ClN8O7 B8209786 Rhodamine-N3 chloride

Rhodamine-N3 chloride

Cat. No.: B8209786
M. Wt: 847.4 g/mol
InChI Key: JNDTZEVRHDBMAN-UHFFFAOYSA-N
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Description

Rhodamine-N3 chloride is an azide-rhodamine fluorescent dye widely used in scientific research. This compound is particularly valuable for its ability to label biomolecules containing alkyne groups through copper-catalyzed azide-alkyne cycloaddition reactions. It is a click chemistry reagent, making it highly useful in various bioimaging and diagnostic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Rhodamine-N3 chloride is synthesized through a series of chemical reactions involving the introduction of an azide group to the rhodamine structure. The process typically involves the following steps:

    Formation of Rhodamine Derivative: The initial step involves the synthesis of a rhodamine derivative, which serves as the precursor.

    Azidation: The rhodamine derivative is then reacted with sodium azide under appropriate conditions to introduce the azide group, forming this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: Rhodamine-N3 chloride primarily undergoes the following types of reactions:

    Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the formation of a triazole ring by reacting the azide group with an alkyne group in the presence of a copper catalyst.

    Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction occurs without the need for a copper catalyst and involves the reaction of the azide group with strained alkynes such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN).

Common Reagents and Conditions:

    CuAAC: Copper sulfate and sodium ascorbate are commonly used as the copper catalyst and reducing agent, respectively. The reaction is typically carried out in aqueous or organic solvents at room temperature.

    SPAAC: This reaction does not require a catalyst and can be performed under mild conditions, often in aqueous solutions.

Major Products:

Scientific Research Applications

Rhodamine-N3 chloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Rhodamine-N3 chloride involves its ability to undergo click chemistry reactions, specifically azide-alkyne cycloaddition. The azide group in this compound reacts with alkyne groups in target molecules, forming a stable triazole ring. This reaction is highly specific and efficient, making this compound an excellent tool for labeling and detecting biomolecules. The fluorescent properties of rhodamine allow for easy visualization and tracking of the labeled molecules .

Comparison with Similar Compounds

    Rhodamine B: Another rhodamine derivative used as a fluorescent dye, but it lacks the azide group and is not used in click chemistry.

    Rhodamine 6G: A rhodamine derivative with different spectral properties, commonly used in laser applications.

    Fluorescein: A different class of fluorescent dye with distinct spectral properties and applications.

Uniqueness of Rhodamine-N3 Chloride: this compound is unique due to its azide group, which allows it to participate in click chemistry reactions. This property makes it highly versatile for labeling and detecting biomolecules, setting it apart from other rhodamine derivatives and fluorescent dyes .

Properties

IUPAC Name

[9-[2-[4-[4-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethylamino]-4-oxobutanoyl]piperazine-1-carbonyl]phenyl]-6-(diethylamino)xanthen-3-ylidene]-diethylazanium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H58N8O7.ClH/c1-5-49(6-2)33-13-15-37-39(31-33)59-40-32-34(50(7-3)8-4)14-16-38(40)43(37)35-11-9-10-12-36(35)44(55)52-23-21-51(22-24-52)42(54)18-17-41(53)46-19-25-56-27-29-58-30-28-57-26-20-47-48-45;/h9-16,31-32H,5-8,17-30H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNDTZEVRHDBMAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=CC=CC=C4C(=O)N5CCN(CC5)C(=O)CCC(=O)NCCOCCOCCOCCN=[N+]=[N-].[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H59ClN8O7
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

847.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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